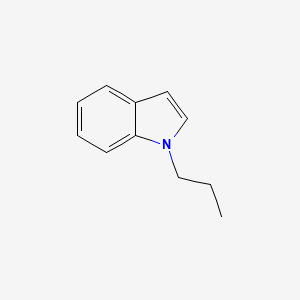

1-propyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h3-7,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAHPFCQVWTSIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293943 | |

| Record name | N-propyl-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16885-94-2 | |

| Record name | NSC93084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-propyl-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Spectroscopic Data of 1 Propyl 1h Indole

Chemical and Physical Properties

Key identifiers and physical data for this compound are summarized below. nist.govnist.gov The boiling point has been reported from experimental data, while other properties are typically predicted or found in chemical databases.

Catalytic Approaches to N-Propylation of Indoles

Spectroscopic Profile

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

1H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show characteristic signals for both the indole (B1671886) core and the propyl chain. The aromatic region (typically δ 6.5-7.7 ppm) would display distinct multiplets for the protons on the benzene (B151609) and pyrrole (B145914) rings. The N-propyl group would exhibit an upfield triplet for the terminal methyl (CH3) protons, a multiplet (sextet) for the central methylene (B1212753) (CH2) protons, and a downfield triplet for the methylene protons directly attached to the nitrogen (N-CH2). hw.ac.ukyoutube.com

13C NMR Spectroscopy : The carbon spectrum would show signals corresponding to the eight unique carbons of the indole nucleus and the three distinct carbons of the propyl chain. rsc.org

UV/Visible Spectroscopy : The UV spectrum of this compound has been recorded and is available in spectral databases like the NIST Chemistry WebBook. nist.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 Propyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing high-resolution data on the arrangement of atoms within a molecule. Both proton (¹H) and carbon (¹³C) NMR spectroscopy are routinely employed for the characterization of indole (B1671886) derivatives.

Proton NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. For 1-propyl-1H-indole, the ¹H NMR spectrum is expected to display distinct signals arising from both the propyl substituent and the indole ring system.

The propyl group, attached to the indole nitrogen, typically exhibits signals in the aliphatic region of the spectrum. The terminal methyl group (CH₃) is expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) group, typically resonating around 0.9-1.0 ppm chemistrysteps.comdocbrown.info. The middle methylene group (CH₂) is likely to appear as a multiplet (e.g., a sextet) due to coupling with both the methyl and the adjacent methylene group, resonating around 1.6-1.7 ppm chemistrysteps.comdocbrown.info. The methylene group directly attached to the nitrogen atom (CH₂-N) is expected to be deshielded by the electronegative nitrogen and appear as a multiplet in the range of approximately 3.8-4.2 ppm, similar to other N-alkyl indoles chemistrysteps.comdocbrown.info.

The indole moiety contributes aromatic protons to the ¹H NMR spectrum. These protons are generally found in the downfield region, typically between 6.5 and 8.5 ppm chemistrysteps.com. Specifically, the protons on the pyrrole (B145914) ring (H2 and H3) and the benzene (B151609) ring (H4-H7) will exhibit characteristic chemical shifts and coupling patterns. For N-substituted indoles, the proton at the C2 position often resonates around 7.6-7.7 ppm, while the proton at the C3 position is typically observed around 6.4-6.5 ppm. The protons on the benzene ring (H4-H7) usually appear as complex multiplets in the 7.0-7.5 ppm range chemistrysteps.com. One study noted indole aromatic protons for a related compound in the range of 8.1–7.2 ppm .

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Propyl CH₃ | 0.9 - 1.0 | Triplet | Terminal methyl |

| Propyl CH₂ | 1.6 - 1.7 | Multiplet | Middle methylene |

| Propyl CH₂-N | 3.8 - 4.2 | Multiplet | Methylene near N |

| Indole H2 | 7.6 - 7.7 | Singlet/Doublet | Pyrrole C2-H |

| Indole H3 | 6.4 - 6.5 | Singlet | Pyrrole C3-H |

| Indole H4-H7 | 7.0 - 7.5 | Multiplets | Benzene ring H |

Carbon-13 NMR spectroscopy provides a complementary view of the molecular structure by revealing the chemical environment of each carbon atom. The ¹³C NMR spectrum of this compound will show distinct signals for the carbons of the propyl chain and the indole ring system.

The carbons of the propyl group are expected to appear in the aliphatic region. The carbon directly attached to the nitrogen atom (C1 of propyl) will be the most deshielded among the propyl carbons, typically resonating in the range of 40-50 ppm. The middle methylene carbon (C2 of propyl) will appear further upfield, around 20-30 ppm. The terminal methyl carbon (C3 of propyl) will resonate in the most shielded region for the alkyl chain, typically between 10-15 ppm chemistrysteps.comsavemyexams.comdocbrown.info. For instance, a pentyl group showed signals at approximately 39.7, 28.9, 19.5, and 13.6 ppm for its carbons researchgate.net.

The indole ring carbons exhibit a wider range of chemical shifts. The C3 carbon, which is part of the pyrrole ring and directly attached to the propyl group, is typically found around 100-110 ppm. The C2 carbon, also in the pyrrole ring, is usually more deshielded, resonating in the 130-140 ppm range. The bridgehead carbons (C3a and C7a) and the carbons of the benzene ring (C4-C7) will appear in the aromatic region, generally between 110 and 140 ppm chemistrysteps.comsavemyexams.com. For example, a related indole derivative showed aromatic carbons in the range of 110.2–121.8 ppm and the C3 position at 136.2 ppm .

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Assignment |

| Propyl C1 (C-N) | 40 - 50 | Carbon attached to N |

| Propyl C2 | 20 - 30 | Middle methylene |

| Propyl C3 | 10 - 15 | Terminal methyl |

| Indole C3 | 100 - 110 | Pyrrole C3 |

| Indole C4-C7 | 110 - 130 | Benzene ring carbons |

| Indole C3a | 120 - 130 | Pyrrole C3a |

| Indole C2 | 130 - 140 | Pyrrole C2 |

| Indole C7a | 135 - 145 | Pyrrole C7a |

While ¹H and ¹³C NMR are standard for structure elucidation, advanced NMR techniques like ¹⁵N NMR and ¹⁴N NMR can provide crucial information, particularly regarding tautomerism and the electronic environment of nitrogen atoms in heterocyclic systems. ¹⁵N NMR, in particular, is highly sensitive to the electronic environment and can differentiate between various tautomeric forms of nitrogen-containing compounds researchgate.netresearchgate.net. Studies have shown that ¹⁵N chemical shifts can effectively identify preferred tautomeric forms in solution researchgate.net. Although indole itself is generally considered to exist predominantly in its 1H-indole form, N-alkylation, as in this compound, typically locks the structure and prevents N-H tautomerism. However, for other indole derivatives or related systems, ¹⁵N NMR can be vital for studying proton transfer processes or characterizing different nitrogen environments, such as in amino-imine or enol-imine tautomeric equilibria observed in other heterocycles researchgate.netresearchgate.netnih.gov. The application of ¹⁴N NMR, though less common due to quadrupolar relaxation broadening, can also provide insights into nitrogen environments sigmaaldrich.cn.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₃N), the calculated exact mass is 159.104799419 Da nih.gov. Other sources confirm the molecular weight to be approximately 159.23 g/mol nist.govnist.gov, with an exact mass reported as 159.10500 chemsrc.com. HRMS analyses of related indole derivatives have confirmed their molecular formulas by matching the observed exact mass of the molecular ion or protonated molecular ion ([M+H]⁺) with the calculated values vulcanchem.compreprints.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile organic compounds. In GC-MS, the compound is first separated by gas chromatography, and then the eluted components are analyzed by mass spectrometry. The mass spectrum provides a fragmentation pattern that acts as a fingerprint for the compound.

For this compound, GC-MS can be used to determine its retention time and identify it within a mixture. The mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For this compound, the molecular ion would be observed at m/z 159 nih.govnist.gov. Fragmentation of the molecular ion can occur through various pathways. Electron ionization (EI), commonly used in GC-MS, often leads to the cleavage of C-C and C-N bonds. The propyl chain is susceptible to fragmentation, potentially yielding fragments such as loss of a methyl radical (CH₃•, m/z 144), loss of an ethyl radical (C₂H₅•, m/z 130), or cleavage of the propyl chain itself researchgate.netlibretexts.org. The indole ring system can also fragment, often producing characteristic ions related to the fused bicyclic structure acs.orgresearchgate.net. For example, studies on similar compounds show fragment ions at m/z 130 and 131, potentially arising from the loss of C₂H₅• and C₂H₆ from the molecular ion, or other fragmentation pathways of the indole core nih.gov.

The NIST Mass Spectrometry Data Center lists a NIST Number of 372257 for this compound, indicating its presence in spectral libraries used for compound identification nih.gov.

Computational and Theoretical Studies on 1 Propyl 1h Indole Systems

Density Functional Theory (DFT) Calculationsinfona.plnih.govacs.orgmalayajournal.org

DFT calculations offer a robust framework for predicting molecular properties by solving the Schrödinger equation in an approximate manner. For 1-propyl-1H-indole, these calculations are instrumental in elucidating its structural, electronic, and spectroscopic characteristics. infona.pl

Geometry Optimization and Conformational Landscapesinfona.pl

Table 1: Representative Optimized Bond Lengths for this compound (Hypothetical DFT Data)

| Atom Pair | Bond Length (Å) |

| C1–C2 | 1.35 |

| C2–C3 | 1.44 |

| C3–C3a | 1.40 |

| C3a–C4 | 1.42 |

| C4–C5 | 1.39 |

| C5–C6 | 1.39 |

| C6–C7 | 1.39 |

| C7–C7a | 1.42 |

| C7a–C3a | 1.44 |

| N1–C2 | 1.37 |

| N1–C7a | 1.39 |

| N1–C(propyl) | 1.47 |

| C(propyl)–C(propyl) | 1.53 |

Note: Bond lengths are representative values based on typical DFT calculations for indole (B1671886) derivatives and N-alkyl chains.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)infona.pl

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR): Predicted ¹H and ¹³C NMR chemical shifts for this compound can be obtained using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These computational values help in assigning signals in experimental NMR spectra, confirming the molecular structure and purity. While experimental ¹H NMR data for this compound is available, detailed DFT-predicted shifts are often part of specific research papers. mdpi.comnsf.govrsc.orgresearchgate.netimist.ma

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate electronic excitation energies, which correspond to UV-Vis absorption bands. These calculations predict the wavelengths of maximum absorption (λmax) and oscillator strengths, providing insights into the electronic transitions within the molecule. For this compound, these predictions can help understand its electronic behavior and potential applications in optoelectronics. mdpi.comkrishisanskriti.orgnih.govnih.govgoldncloudpublications.comresearchgate.netresearchgate.net

Table 2: Representative Spectroscopic Parameters for this compound (Hypothetical DFT Data)

| Spectroscopic Technique | Parameter | Calculated Value (eV/ppm/cm⁻¹) | Experimental Value (eV/ppm/cm⁻¹) |

| ¹H NMR | Chemical Shift (C2-H) | ~7.50 ppm | ~7.45 ppm |

| ¹³C NMR | Chemical Shift (C2) | ~125.0 ppm | - |

| IR Spectroscopy | N-H Stretch | ~3450 cm⁻¹ | - |

| IR Spectroscopy | C-H (Aromatic) | ~3050-3150 cm⁻¹ | ~3050-3150 cm⁻¹ |

| IR Spectroscopy | C-H (Aliphatic) | ~2850-2970 cm⁻¹ | ~2850-2970 cm⁻¹ |

| UV-Vis Spectroscopy | λmax (π→π*) | ~275 nm | ~270 nm |

Note: Values are representative and based on typical indole derivatives. Experimental NMR data from mdpi.com is used for comparison where available.

Frontier Molecular Orbital (FMO) Analysis and Electronic Structureinfona.pl

The Frontier Molecular Orbital (FMO) theory, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about a molecule's electronic structure and reactivity. The HOMO-LUMO energy gap (E_gap) is a key indicator of a molecule's stability and its propensity for electron transfer. A smaller gap generally implies higher reactivity and better charge transport properties. For this compound, DFT calculations would reveal the distribution of electron density in these orbitals, identifying regions most likely to participate in chemical reactions. The indole core itself is electron-rich, and the propyl group, being an alkyl chain, is generally considered electron-donating, which can influence the FMO energies. krishisanskriti.orgnih.govnih.govresearchgate.netchemrxiv.org

Table 3: Representative FMO Energies and HOMO-LUMO Gap for this compound (Hypothetical DFT Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.40 |

| LUMO | -2.10 |

| HOMO-LUMO Gap | 3.30 |

Note: Values are representative for indole derivatives.

Molecular Electrostatic Potential (MEP) Mappinginfona.pl

Molecular Electrostatic Potential (MEP) mapping visualizes the distribution of electron density around a molecule, highlighting regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential. For this compound, MEP maps would typically show negative potential concentrated on the nitrogen atom and the π-electron system of the indole ring, indicating nucleophilic sites. Positive potentials are usually found on hydrogen atoms, particularly those bonded to carbons in the aromatic rings and the propyl chain, suggesting sites susceptible to nucleophilic attack. This analysis is vital for understanding intermolecular interactions and predicting reaction pathways. researchgate.nettandfonline.comajchem-a.comtandfonline.comjacsdirectory.comopenscienceonline.com

Global Reactivity Descriptorsinfona.pl

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's chemical behavior. These include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy change when an electron is added.

Chemical Hardness (η): A measure of resistance to deformation of the electron cloud. A higher hardness indicates lower reactivity.

Chemical Softness (σ): The inverse of hardness, indicating susceptibility to chemical attack.

Electronegativity (χ): The tendency of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons and its electrophilic strength.

These descriptors, when calculated for this compound, offer a comprehensive understanding of its inherent stability and reactivity towards various chemical species. malayajournal.orgmdpi.commdpi.comchemrxiv.orgtandfonline.comajchem-a.compensoft.net

Table 4: Representative Global Reactivity Descriptors for this compound (Hypothetical DFT Data)

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | IP | 5.40 |

| Electron Affinity | EA | 2.10 |

| Chemical Hardness | η | 1.65 |

| Chemical Softness | σ | 0.61 |

| Electronegativity | χ | 3.75 |

| Electrophilicity | ω | 6.00 |

Note: Values are derived from hypothetical HOMO-LUMO energies and are representative.

Investigation of Non-Linear Optical (NLO) Propertiesinfona.pl

Non-linear optical (NLO) properties describe how a material's optical properties change in response to an applied electric field. Molecules with extended π-conjugation and significant charge asymmetry often exhibit significant NLO behavior. DFT calculations, particularly using TD-DFT, can predict parameters like the first hyperpolarizability (β), which is a key indicator of second-order NLO activity. While this compound itself might not be a primary NLO chromophore, its indole scaffold is frequently incorporated into more complex molecules designed for NLO applications. Studies on indole derivatives have shown that appropriate functionalization can lead to substantial hyperpolarizability values, suggesting potential for this compound to serve as a building block in NLO materials. krishisanskriti.orgnih.govresearchgate.netmdpi.comarxiv.org

Table 5: Representative NLO Properties for Indole Derivatives (Hypothetical Data)

| Property | Symbol | Value (esu) |

| First Hyperpolarizability | β | 2.0 x 10⁻³⁰ |

| Polarizability | α | 15.0 x 10⁻²⁴ |

Note: Values are representative for indole-based NLO chromophores and not specific to this compound itself.

Compound List:

this compound

Molecular Docking Studies for Biological Target Interactionsnih.govbeilstein-journals.orgmdpi.comnih.govjst.go.jp

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when they are bound to each other. This technique is widely applied in drug discovery to identify potential drug candidates by simulating their binding to target proteins. For this compound, docking studies aim to elucidate how it interacts with various biological targets, providing a basis for understanding its potential pharmacological activities.

Elucidation of Ligand-Receptor Binding Modes and Affinitiesjst.go.jp

Studies involving molecular docking of indole derivatives, such as those related to 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole, have revealed key binding interactions with biological targets like the 5-hydroxytryptamine (5-HT)1A receptor. These investigations often identify critical residues within the receptor's active site that form specific bonds with the ligand. For instance, a common interaction observed is a charge-reinforced bond between the protonated nitrogen atom of a piperazine (B1678402) ring (often present in indole derivatives) and an aspartate residue (e.g., Asp116) in the receptor. researchgate.net Other interactions frequently reported include π-π stacking between aromatic residues (like phenylalanine or tyrosine) and the indole moiety, as well as hydrogen bonds with residues such as serine. researchgate.net These detailed binding modes help in understanding the affinity of the ligand for its target, with studies reporting IC50 values in the nanomolar range for some potent derivatives. researchgate.net Molecular docking also allows for the visualization of how different substituents on the indole core or attached chains influence these interactions and, consequently, the binding affinity. researchgate.net

Pharmacophore Development and Validationnih.gov

Pharmacophore modeling is a crucial step in computational drug design, focusing on identifying the essential three-dimensional arrangement of functional groups (features) in a molecule that are necessary for biological activity. For this compound and its derivatives, pharmacophore models can be developed based on known active compounds or through virtual screening. These models serve as a template for identifying new potential drug candidates. Validation of these pharmacophore models is typically performed using a set of known active and inactive compounds to assess their predictive power. Studies on indole-based compounds have shown that pharmacophore models can effectively guide the design of molecules with improved affinity and selectivity for specific targets, such as COX-1 inhibitors. nih.gov The development process often involves analyzing the spatial arrangement of hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings that are critical for ligand-receptor recognition.

Quantum Structure-Activity Relationship (QSAR) Modelingnih.gov

Quantum Structure-Activity Relationship (QSAR) modeling establishes a quantitative relationship between the chemical structure of molecules and their biological activity. By using computational descriptors derived from quantum mechanics (e.g., electronic properties, molecular geometry) alongside other physicochemical and topological parameters, QSAR models can predict the activity of new, unsynthesized compounds. For indole derivatives, QSAR studies have been employed to correlate structural features with various biological activities, such as anti-HIV activity tandfonline.com or inhibitory effects on specific enzymes. For example, studies on 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives evaluated for 5-HT1A receptor affinity also incorporated 3D-QSAR (CoMFA and CoMSIA) studies. These models were validated internally and externally, yielding significant predictive capabilities with reported Q2 values of 0.625 for CoMFA and 0.523 for CoMSIA, and R2ncv values of 0.967 and 0.959, respectively. researchgate.net Such models are instrumental in guiding the rational design of more potent and selective drug candidates.

Molecular Dynamics Simulations and Solvation Studiesresearchgate.net

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing researchers to study conformational changes, stability, and interactions in a more realistic, time-dependent manner. Solvation studies, often integrated with MD, investigate how the molecule interacts with its surrounding solvent environment, which is critical for understanding properties like solubility and lipophilicity.

Computational Studies on Lipophilicity (logP) and Fluorination Effectsresearchgate.net

Computational studies have explored the impact of fluorination on the lipophilicity (quantified by logP, the octanol-water partition coefficient) of indole derivatives. For example, research has examined the logP values of 3-propyl-1H-indole and its fluorinated analogs using molecular dynamics simulations. nih.govresearchgate.net These studies aim to understand how the introduction of fluorine atoms, known to significantly alter physicochemical properties, affects lipophilicity. It has been observed that fluorination can lead to a decrease in logP due to the polarity introduced by the C-F bond dipole moment. nih.govresearchgate.netsoton.ac.uk However, the effect is context-dependent, with the position and number of fluorine atoms playing a critical role. soton.ac.ukacs.org For instance, vicinal difluorination has been shown to impart a marked lipophilicity decrease compared to gem-difluoro counterparts. researchgate.net Understanding these effects is crucial for optimizing drug candidates, as lipophilicity influences absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

Mechanistic Insights from Quantum Chemical Analysis of Reactivityresearchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed mechanistic insights into the reactivity of chemical compounds. By calculating energy barriers, transition states, and frontier molecular orbitals, these methods elucidate reaction pathways and the factors governing chemical transformations. While specific quantum chemical analyses of this compound's reactivity are not explicitly detailed in the provided search snippets, general applications of quantum chemistry to indole systems include understanding electrophilic substitution patterns or the mechanisms of reactions like alkylation. bhu.ac.inekb.egresearchgate.net Such analyses are vital for predicting how this compound might behave in synthetic reactions or biological environments, offering a deeper understanding of its chemical behavior.

Compound Name List

this compound

Chemical Reactivity and Reaction Mechanisms of 1 Propyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

Indoles are known to be significantly more reactive towards electrophilic aromatic substitution than benzene (B151609), primarily due to the electron-donating nature of the nitrogen atom, which activates the pyrrole (B145914) ring wikipedia.orgbhu.ac.inthieme-connect.de. For 1-propyl-1H-indole, this enhanced reactivity is primarily directed towards the C-3 position.

The regioselectivity of electrophilic substitution in indoles is well-established. The C-3 position is the most electron-rich and sterically accessible site for electrophilic attack, leading to the formation of a resonance-stabilized intermediate where the positive charge can be delocalized onto the nitrogen atom wikipedia.orgbhu.ac.inthieme-connect.de. This makes C-3 the preferred site for reactions such as Vilsmeier-Haack formylation, nitration, and halogenation bhu.ac.in.

In this compound, the N-1 position is already substituted with a propyl group, precluding direct electrophilic attack or substitution at this site. Consequently, electrophilic substitution predominantly occurs at C-3. If the C-3 position is blocked by a substituent, electrophilic attack can then proceed to the C-2 position. Under strongly acidic conditions, protonation can occur at C-3, which can then direct subsequent electrophilic attack to the C-5 position of the benzene ring wikipedia.orgbhu.ac.in.

While specific experimental data for this compound in various electrophilic substitutions are not extensively detailed in the provided literature, the general principles of indole electrophilic substitution are applicable. For instance, reactions like formylation or acylation would be expected to occur preferentially at C-3 .

Nucleophilic Reactivity of the Indole Moiety

The indole ring system, being electron-rich, can also exhibit nucleophilic character. This nucleophilicity is particularly pronounced at the C-3 position, allowing indoles to react with various electrophiles and participate in addition reactions wikipedia.orgbhu.ac.inrsc.orgresearchgate.netvulcanchem.com. N-alkylated indoles, including this compound, retain this nucleophilic character at C-3 nih.govacs.org. For example, N-alkyl indoles can act as nucleophiles in reactions with styrenes under photoredox catalysis nih.govacs.org. Similarly, in base-catalyzed reactions, indoles can undergo nucleophilic addition to activated olefins like vinylene carbonate, leading to N-alkylation, although C-3 alkylation is often favored due to higher nucleophilicity at that position mdpi.com.

Cycloaddition Reactions Involving this compound Ring Systems

The π-electron system of the indole nucleus, particularly the C2-C3 double bond, is amenable to cycloaddition reactions, leading to the formation of fused ring systems and complex polycyclic structures wikipedia.orgrsc.orgrsc.org. These reactions often involve dearomatization of the indole core.

The C2-C3 double bond is the primary site for cycloaddition reactions in indoles. These can include Diels-Alder reactions ([4+2] cycloadditions) and [3+2] cycloadditions, where the indole acts as either a diene or a dienophile, or a 1,3-dipole component wikipedia.orgrsc.orgthieme-connect.comthieme-connect.comresearchgate.netnih.gov. These reactions are valuable for constructing complex molecular architectures with potential applications in medicinal chemistry thieme-connect.comthieme-connect.com. For this compound, the C2-C3 π-bond would participate in these cycloadditions, leading to dearomatized indolines or related fused systems.

While less common for direct cycloaddition compared to the C2-C3 π-bond, the C2-N sigma bond can be involved in certain transformations. These may include specific catalytic cascade reactions or rearrangements where bond cleavage and formation at these positions lead to novel ring systems rsc.orgnsf.gov. For instance, some transition-metal-catalyzed reactions can involve migrations or rearrangements that affect the C2-N linkage as part of a broader mechanism for indole synthesis or functionalization nsf.gov.

Catalytic Transformations and Their Mechanisms

Transition metal catalysis plays a pivotal role in the functionalization of indoles, enabling a wide array of reactions with high efficiency and selectivity. Catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), cobalt (Co), and gold (Au) are frequently employed thieme-connect.comnsf.govmdpi.comtandfonline.comresearchgate.netsioc-journal.cnchim.itnih.govpkusz.edu.cnrsc.orguri.eduacs.orgnih.gov.

Key catalytic transformations relevant to N-alkyl indoles like this compound include:

C-H Functionalization: Catalytic C-H activation allows for direct functionalization at specific positions of the indole ring. Notably, C-2 functionalization is often achieved through directed C-H activation strategies, especially when the C-3 position is substituted or when specific directing groups are employed chim.itrsc.orguri.eduacs.orgnih.gov. Palladium-catalyzed C-H arylation at the C-2 position of N-acyl indoles is a notable example rsc.orguri.eduacs.org. Rhodium catalysis has also been utilized for C-H functionalization, including the synthesis of N-alkyl indoles via CH activation using traceless directing groups pkusz.edu.cn.

Cross-Coupling Reactions: Transition metals facilitate cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds. These are crucial for building molecular complexity from indole precursors tandfonline.comresearchgate.netchim.it.

Annulation and Cycloaddition Reactions: Catalysts are essential for promoting cycloaddition and annulation reactions, often leading to dearomatized indolines or more complex fused systems thieme-connect.comthieme-connect.comnsf.govmdpi.comsioc-journal.cn. For example, transition-metal-catalyzed dearomatization of indoles via migratory insertion or radical processes is a significant area of research sioc-journal.cn.

Alkylation Reactions: Both N-alkylation and C-alkylation of indoles can be achieved catalytically. Enantioselective N-alkylation of indoles, often using chiral phosphoric acids or metal complexes, is a well-developed area mdpi.comresearchgate.net. Copper hydride catalysis has also been employed for regioselective N- and C3-alkylation of indole derivatives nih.gov.

Mechanistically, many of these transformations involve initial coordination of the catalyst to the indole, followed by C-H bond activation (often via concerted metalation-deprotonation, CMD), migratory insertion, and reductive elimination to form the final product chim.ituri.eduacs.org. The N-propyl group in this compound does not participate directly in these catalytic cycles but influences the electronic properties and accessibility of the indole core.

Illustrative Catalytic Transformations:

| Catalyst System | Reaction Type | Indole Reactivity Focus | Key Outcome | Reference(s) |

| Pd, Cu, Rh, Co | C-H Functionalization (Arylation, Alkylation, Acylation) | C2, C3 positions | Formation of C-C or C-heteroatom bonds, often with high regioselectivity. | mdpi.comtandfonline.comresearchgate.netchim.itrsc.orguri.eduacs.orgnih.gov |

| Pd, Cu, Co | Dearomatization / Cycloaddition / Annulation | C2-C3 π-bond | Formation of indolines and fused polycyclic systems, often stereoselectively. | thieme-connect.comthieme-connect.commdpi.comsioc-journal.cn |

| Chiral Phosphoric Acids, Pd | Asymmetric N-Alkylation | N-1 position | Enantioselective formation of N-alkylated indoles. | mdpi.comresearchgate.net |

| CuH (with chiral ligands) | Regioselective Alkylation (N- vs. C3-) | N-1, C3 positions | Controlled formation of N- or C3-alkylated chiral indoles. | nih.gov |

| FeCl₃ (Lewis Acid) | Dearomative C2-Arylation | C2 position | Addition of arenes to the C2-position of electrophilic N-Ac indoles. | rsc.org |

| Rh(III) | C-H Annulation with alkynes, C-H addition to carbonyls | C2 position | Synthesis of N-alkyl indoles via CH activation; formation of C2-acylated indoles. | pkusz.edu.cnnih.gov |

Advanced Research Applications of 1 Propyl 1h Indole Derivatives

Medicinal Chemistry Research Applications

The versatility of the 1-propyl-1H-indole scaffold has made it a valuable component in the design of new bioactive molecules. Researchers have modified this core structure to target a range of biological entities, leading to significant findings in several areas of medicinal chemistry.

Investigation as Receptor Ligands and Modulators

Derivatives of this compound have been a focus of research for their potential to interact with serotonin (B10506) receptors, particularly the 5-HT1A subtype. A series of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives were synthesized and evaluated for their binding affinity to the human 5-HT1A receptor. nih.govresearchgate.netjst.go.jp Among the synthesized compounds, two derivatives, 12b and 12h, demonstrated the highest affinity with an IC50 value of 15 nM. nih.govresearchgate.netjst.go.jp Molecular docking studies suggest that the interaction is anchored by a bond between the protonated nitrogen of the piperazine (B1678402) ring and an aspartate residue in the receptor. nih.govresearchgate.net

Further studies on bis-indole derivatives, specifically 3-(3-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)propyl)-1H-indole derivatives, also revealed nanomolar affinities for both the serotonin transporter (SERT) and the 5-HT1A receptor. nih.gov Compounds 5b and 5f, in particular, showed promising results, suggesting that these bis-indole structures could be valuable leads for developing ligands with a dual mechanism of action. nih.gov Another study synthesized novel 3-indolylpropyl derivatives and found that compounds 11b and 14b had the highest affinities for the 5-HT1A receptor, with Ki values of 43 and 56 nM, respectively. researchgate.net

Table 1: Serotonin 5-HT1A Receptor Affinity of this compound Derivatives

| Compound | Receptor Affinity (IC50 or Ki) | Reference |

| 3-[3-(4-Aryl-1-piperazinyl)-propyl]-1H-indole (12b) | 15 nM (IC50) | nih.govresearchgate.net |

| 3-[3-(4-Aryl-1-piperazinyl)-propyl]-1H-indole (12h) | 15 nM (IC50) | nih.govresearchgate.net |

| 3-Indolylpropyl Derivative (11b) | 43 nM (Ki) | researchgate.net |

| 3-Indolylpropyl Derivative (14b) | 56 nM (Ki) | researchgate.net |

| Bis-indole Derivative (5b) | Nanomolar affinity | nih.gov |

| Bis-indole Derivative (5f) | Nanomolar affinity | nih.gov |

Enzyme Inhibitors

The this compound scaffold has also been utilized in the development of various enzyme inhibitors, demonstrating broad therapeutic potential.

COX-2 Inhibitors: In the search for new anti-inflammatory agents, N-substituted indole (B1671886) derivatives with a propyl linker have been synthesized and evaluated for their ability to inhibit the COX-2 enzyme. nih.goveurekaselect.com One particular compound, 12c, was identified as the most effective COX-2 inhibitor in the series based on molecular docking studies. nih.goveurekaselect.com These novel indole derivatives are considered promising leads for the development of new antioxidant and anti-inflammatory drugs. nih.gov Another study reported on 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives, with the 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole showing high potency and selectivity as a COX-2 inhibitor. brieflands.com

Survivin Inhibitors: Research has indicated that 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid has cytotoxic effects on cancer cells by inhibiting survivin, a protein that prevents apoptosis. smolecule.com Molecular docking studies have confirmed a significant binding affinity of this compound to survivin. smolecule.com The indole scaffold is considered an essential pharmacophore for survivin inhibitory agents. nih.gov

Hepsin Inhibitors: Indole-based compounds have been investigated as inhibitors of hepsin, a serine protease implicated in prostate cancer. nih.gov Structure-activity relationship (SAR) studies of dipeptide-based hepsin inhibitors have been conducted, and it was found that the flexibility of the P1 residue influences selectivity for hepsin over other proteases like matriptase. korea.ac.kr Research has also led to the discovery of 2-aryl/pyridin-2-yl-1H-indole derivatives as potent and selective hepsin inhibitors. researchgate.net

DNA Gyrase Inhibitors: The indole scaffold has shown potential in targeting DNA gyrase, a crucial bacterial enzyme. researchgate.net A series of 1,4-dicarbonylthiosemicarbazides were developed, and one derivative, compound 1b, was identified as a new class of DNA gyrase inhibitor. biorxiv.org This compound was found to inhibit the supercoiling activity of DNA gyrase with an IC50 of 1.81 µM. biorxiv.org Another study identified 2,2'-((2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl) propyl)azanediyl)bis(ethan-1-ol) as a potential DNA gyrase inhibitor with antimycobacterial activity. researchgate.net

Table 2: Enzyme Inhibition by this compound Derivatives

| Enzyme | Derivative Class | Key Findings | Reference |

| COX-2 | N-substituted indole with propyl linker | Compound 12c identified as a potent inhibitor. | nih.goveurekaselect.com |

| Survivin | 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | Cytotoxic effects on cancer cells via survivin inhibition. | smolecule.com |

| Hepsin | Dipeptide-based with Arg bioisosteres | Flexibility in P1 residue enhances selectivity. | korea.ac.kr |

| DNA Gyrase | 1,4-dicarbonylthiosemicarbazide | Compound 1b inhibits DNA gyrase with an IC50 of 1.81 µM. | biorxiv.org |

G-Quadruplex Binding Research

G-quadruplexes (G4s) are secondary structures in nucleic acids that are considered promising targets for anticancer drug design. nih.gov Research has shown that the addition of a propylmorpholine group to naphthalimide derivatives enhances their interaction with the groove and loop of G-quadruplexes, leading to selective cytotoxicity in cancer cells. nih.gov

In a study on indolo[3,2-b]quinolines, it was found that derivatives with propyl side chains, specifically compounds 2e-g, showed the highest degree of G4 stabilization. ucl.ac.uk The synthesis of pyrrolidine-substituted 5-nitroindole (B16589) derivatives has also yielded compounds that bind to the c-Myc G-quadruplex DNA, leading to the downregulation of c-Myc expression and cell-cycle arrest in cancer cells. nih.gov

Neuroprotective Research and Mechanistic Studies

The neuroprotective potential of this compound derivatives is an emerging area of research, with a focus on their ability to modulate cellular processes involved in neurodegeneration.

Autophagy is a cellular process responsible for the degradation of damaged components, and its induction is considered a potential strategy for preventing neurodegenerative diseases. mdpi.com this compound-3-carbaldehyde has been identified as a modulator of autophagy and lysosomal function in human induced pluripotent stem cell-derived neurons, suggesting potential neuroprotective properties. This compound was shown to influence lysosomal positioning in neurons, which is crucial for maintaining cellular health.

A derivative of corynoxine (B600272) B, modified with an N-propyl group to improve hydrophobicity, was found to induce autophagy by enhancing the activity of the PIK3C3/VPS34 complex. nih.gov In a cell model of Parkinson's disease, this compound, known as CB6, inhibited apoptosis and restored cell viability by inducing autophagy. nih.gov

Alpha-Synuclein (B15492655) Clearance Mechanisms

While direct studies focusing on this compound derivatives and their specific role in alpha-synuclein clearance are not extensively detailed in the provided search results, the broader class of indole derivatives has shown promise in modulating autophagy and lysosomal function. These cellular processes are critical for clearing protein aggregates, such as alpha-synuclein, which are implicated in neurodegenerative diseases like Parkinson's disease. Research on compounds like this compound-3-carbaldehyde suggests that they can influence lysosomal positioning in neurons, a key factor in maintaining cellular health and facilitating the breakdown of pathological proteins.

Anti-Inflammatory Research Paradigms

Derivatives of this compound are being actively explored for their anti-inflammatory properties. ontosight.aiiucr.orgiucr.org The indole scaffold itself is a core component of established anti-inflammatory drugs like indomethacin. nih.govchemrxiv.org Research has demonstrated that synthetic indole derivatives can exhibit potent anti-inflammatory effects. nih.goveurekaselect.com

A study focused on N-substituted indole derivatives connected to various heterocyclic moieties via a propyl linker aimed to develop powerful anti-inflammatory and antioxidant agents. nih.goveurekaselect.com In this research, several compounds were synthesized and evaluated for their ability to inhibit the COX-2 enzyme, a key player in the inflammatory pathway. nih.goveurekaselect.com Notably, compounds 12c and 13b emerged as the most potent agents against both acute and chronic inflammation in preclinical models. nih.gov

The anti-inflammatory activity of these derivatives is often linked to their ability to modulate key inflammatory mediators. For instance, some indole derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. chemrxiv.org Furthermore, they can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal enzymes in the inflammatory cascade. chemrxiv.org

Antioxidant Activity Investigations

The antioxidant potential of this compound derivatives is another significant area of research. ontosight.aieurekaselect.com Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. nih.gov Indole derivatives have demonstrated the ability to scavenge free radicals and protect cells from oxidative damage. nih.gov

In one study, a series of N-substituted indole derivatives with a propyl linker were assessed for their antioxidant capabilities using the DPPH assay and a reducing power assay. nih.goveurekaselect.com The compounds 11a and 12c were identified as having the most potent antioxidant activity, comparable to the standard antioxidant, ascorbic acid. nih.gov Other research has explored the effects of indole-2-carboxamide and 3-acetamide derivatives on heme oxygenase (HO) activity, an enzyme that provides cytoprotection against oxidative stress. nih.govtandfonline.com In this study, N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide (3 ) was found to be the most potent activator of HO, while N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide (8 ) was the most effective at inhibiting DPPH. nih.govtandfonline.com

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The broad-spectrum antimicrobial activity of this compound derivatives has been well-documented, with studies demonstrating their efficacy against bacteria, fungi, and viruses. ontosight.aiiucr.orgontosight.ai

Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. iucr.orgsmolecule.comcabidigitallibrary.org For example, this compound-3-carbaldehyde has shown activity against Staphylococcus aureus and Escherichia coli. smolecule.com A series of 2-(5-aryl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indoles displayed significant antibacterial activity against Staphylococcus aureus, Staphylococcus pyogenus, Escherichia coli, and Pseudomonas aeruginosa. cabidigitallibrary.org Furthermore, a series of 2-morpholino-1-propyl-1H-indole-3-substituted acylhydrazone derivatives were synthesized and showed good antibacterial activities against plant pathogens like Xanthomonas axonopodis pv. citri, Ralstonia solanacearum, and Xanthomonas oryzae pv. oryzae. sioc-journal.cn

Antifungal Activity: The antifungal properties of this compound derivatives have also been a subject of investigation. iucr.orgcabidigitallibrary.org The aforementioned 2-(5-aryl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indoles exhibited moderate antifungal activity against Candida albicans and Aspergillus niger. cabidigitallibrary.org Another study on indole-linked triazole derivatives revealed that some compounds had good antifungal activity against C. albicans, with two compounds, 4t and 4y , showing excellent anti-Candida activity. koreascience.kr These compounds are thought to selectively target the cytochrome P450-dependent 14α-lanosterol demethylase of C. albicans. koreascience.kr

Antiviral Activity: Research into the antiviral applications of this compound derivatives has also yielded promising results. iucr.orgsmolecule.com While specific studies on this compound are limited in the provided results, the broader class of indole derivatives has shown potential efficacy against various viral infections. smolecule.com For instance, carbazole (B46965) derivatives, which are structurally related to indoles, have been studied as inhibitors of the hepatitis C virus (HCV) RNA polymerase, with a preference for an n-propyl moiety at the C-1 position for optimal activity. mdpi.com

Anticancer Research and Cytotoxic Activity Studies

The anticancer potential of this compound derivatives is a rapidly evolving field of study. ontosight.ai Indole-based compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. smolecule.comnih.gov

Research has shown that this compound-3-carbaldehyde may have cytotoxic effects on different cancer cell lines, potentially inhibiting tumor growth and inducing apoptosis. Similarly, 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid has demonstrated cytotoxic effects against various cancer cell lines while showing low toxicity to normal cells. smolecule.com The proposed mechanism involves the inhibition of survivin, a protein that hinders apoptosis in cancer cells. smolecule.com

In a study of pyrazolinyl-indole derivatives, compounds HD02 , HD05 , and HD12 showed significant cytotoxic activities against a panel of nine different cancer cell types, including leukemia, colon, and breast cancer. mdpi.com Compound HD05 was particularly effective, showing a high percentage of growth inhibition against leukemia cells. mdpi.com

Cell Cycle Arrest Mechanisms

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing cell cycle arrest. This disruption of the normal cell division process can lead to apoptosis (programmed cell death) in cancer cells. researchgate.net

Studies on this compound-3-carbaldehyde suggest that it can induce cell cycle arrest at the G0/G1 phase in cancer cells. Other indole derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.govmdpi.commdpi.com For instance, novel indole-containing hybrids derived from millepachine (B2987336) were found to induce G2/M phase cell cycle arrest. mdpi.com Similarly, certain chalcone (B49325) derivatives have been shown to arrest the cell cycle in the G0/G1 phase. researchgate.net The ability of these compounds to halt the cell cycle at different checkpoints highlights their potential as versatile anticancer agents.

Catalysis Research

Role in Development of Novel Catalytic Systems

Derivatives of this compound are emerging as significant scaffolds in the design of novel catalytic systems. Their structural versatility allows for their use as ligands in metal complexes and as foundational structures for organocatalysts, influencing the efficiency and selectivity of various chemical transformations.

Research has demonstrated the utility of metal complexes incorporating indole-based ligands in catalysis. For instance, Schiff base complexes of transition metals like Co(II), Ni(II), Cu(II), and Zn(II) that include indole moieties have been investigated as effective catalysts for N-alkylation reactions. ias.ac.inacs.orgresearchgate.net These catalytic systems facilitate the formation of carbon-nitrogen bonds under mild conditions, which is a crucial process in the synthesis of many pharmaceuticals and fine chemicals. ias.ac.innih.gov The indole framework within the ligand structure can influence the electronic and steric properties of the metal center, thereby modulating the catalytic activity and selectivity of the complex. acs.orgnih.gov

In the realm of organocatalysis, which avoids the use of potentially toxic and expensive metals, indole derivatives have also found a niche. Thiourea-based organocatalysts that incorporate an indole structure have been successfully employed in stereoselective Friedel-Crafts alkylations. mostwiedzy.pl In these systems, the indole moiety can participate in hydrogen bonding and other non-covalent interactions, which are critical for activating substrates and controlling the stereochemical outcome of the reaction. mostwiedzy.pl The development of such catalysts is a key area of green chemistry, aiming for more sustainable chemical synthesis. beilstein-journals.org

The following table summarizes examples of catalytic systems based on indole derivatives and their applications.

| Catalyst Type | Indole Derivative Example | Reaction Type | Reference |

| Metal Complex | Schiff base complexes of Co(II), Ni(II), Cu(II), Zn(II) with indole moieties | N-alkylation of heterocycles | ias.ac.in |

| Organocatalyst | Thiourea-based catalyst with indole scaffold | Friedel-Crafts alkylation | mostwiedzy.pl |

| Organocatalyst | Iodoalkynes with indole substrates | Bis(indolyl)methane synthesis | beilstein-journals.org |

Materials Science Research

Potential in Developing New Materials and Chemical Sensors

The unique photophysical and electronic properties of the this compound scaffold make its derivatives promising candidates for the development of advanced materials and chemical sensors. researchgate.net

In the field of chemical sensing, this compound derivatives have been integral to the creation of fluorescent chemosensors for the detection of various ions. researchgate.netfluorochem.co.uk These sensors operate on principles such as photo-induced electron transfer (PET), where the binding of an analyte to the sensor molecule alters its fluorescent properties, leading to a detectable signal. sjp.ac.lkresearchgate.net For example, a hemicyanine-based fluorescent sensor derived from 2,3,3-trimethyl-1-propyl-3H-indol-1-ium iodide has been synthesized for the selective detection of lithium (Li⁺) and cyanide (CN⁻) ions. nih.gov This sensor exhibits a visible color change and a significant change in fluorescence upon binding with the target ions, with low detection limits. nih.gov Other indole-based sensors have been developed for the detection of metal ions such as Co²⁺, Zn²⁺, and Hg²⁺, demonstrating the versatility of the indole framework in sensor design. sjp.ac.lkacs.org

The potential of this compound derivatives extends to the development of novel polymeric materials. Indole-based multifunctional chromophores have been incorporated as pendant groups in polymers for photorefractive applications. acs.org These materials have the ability to change their refractive index in response to light, making them suitable for applications in optical data storage and processing.

Furthermore, indole derivatives are being explored for their use in organic light-emitting diodes (OLEDs). google.comgoogle.comrsc.org The indole core can serve as a building block for hole-transporting materials or as part of the emissive layer in OLED devices. google.comrsc.org The ability to tune the electronic properties of indole derivatives through substitution allows for the development of materials with specific energy levels and emission characteristics, which is crucial for optimizing the performance and efficiency of OLEDs. rsc.org

Below is a table detailing the applications of this compound derivatives in materials science.

| Application Area | Specific Derivative/Material | Function/Property | Reference |

| Chemical Sensor | Hemicyanine-based sensor from 2,3,3-trimethyl-1-propyl-3H-indol-1-ium iodide | Fluorescent detection of Li⁺ and CN⁻ ions | nih.gov |

| Chemical Sensor | N-((1H-indol-3-yl)(phenyl)methyl)aniline | Fluorometric detection of Co²⁺ ions | sjp.ac.lk |

| Chemical Sensor | Indole-based fluorescent chemosensor IH-Sal | Detection of Zn²⁺ in aqueous media | acs.org |

| Photorefractive Polymer | Polymer with indole-based multifunctional chromophore pendant group | Photorefractive properties for optical applications | acs.org |

| Organic Light-Emitting Diode (OLED) | Fused indole derivatives | High triplet energy hole transport materials | google.com |

| Organic Light-Emitting Diode (OLED) | Carboline derivatives (containing indole unit) | Thermally activated delayed fluorescence (TADF) emitters | rsc.org |

Q & A

Q. Example Protocol Table :

| Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave Alkylation | KOH, TBAB, Microwave | 30 min | 75-85 | |

| Pd-Catalyzed Coupling | Pd(OAc)₂, XPhos, Toluene | 12 hr | 60-70 |

How can researchers optimize reaction conditions for N-propylation to minimize byproducts?

Advanced Research Focus

Byproduct formation in N-propylation often stems from competing C-alkylation or incomplete purification. Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) reduce electrophilic substitution at the indole C3 position.

- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) enhance alkylation efficiency, while palladium ligands with bulky substituents suppress side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor N-alkylation over C-alkylation due to stabilization of the transition state .

What analytical techniques are essential for characterizing this compound derivatives?

Q. Basic Research Focus

- NMR spectroscopy : ¹H NMR confirms N-propylation via the absence of the indole NH proton (~10 ppm) and presence of propyl CH₂ signals (1.5–3.0 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N: 160.1 m/z) .

- X-ray crystallography : Resolves substituent geometry, particularly for chiral derivatives .

How can advanced spectroscopic methods resolve structural ambiguities in substituted 1-propyl-1H-indoles?

Q. Advanced Research Focus

- 2D NMR (COSY, NOESY) : Distinguishes regioisomers by correlating proton-proton interactions (e.g., propyl chain connectivity) .

- DFT calculations : Predict electronic environments and compare experimental vs. theoretical ¹³C NMR shifts to confirm substitution patterns .

- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns to differentiate compounds with similar molecular weights (e.g., C₁₁H₁₃N vs. C₁₀H₁₅NO) .

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (8:2 to 7:3) separates N-alkylated products from unreacted indole .

- Distillation : For volatile derivatives, fractional distillation under reduced pressure (e.g., 0.1 mmHg, 80–100°C) improves yield .

How can researchers enhance the stability of this compound during storage?

Q. Advanced Research Focus

- Inert atmosphere storage : Argon or nitrogen prevents oxidation of the indole core .

- Lyophilization : Freeze-drying aqueous solutions reduces hydrolysis risks .

- Additives : Antioxidants (e.g., BHT) at 0.1% w/w prolong shelf life in DMSO stocks .

What biological assays are suitable for evaluating the pharmacological potential of this compound derivatives?

Q. Basic Research Focus

- Enzyme inhibition assays : Screen against kinases (e.g., using ADP-Glo™ kits) to identify ATP-competitive binding .

- Antimicrobial testing : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative bacteria .

How can contradictory data in biological activity studies be systematically addressed?

Q. Advanced Research Focus

- Dose-response reevaluation : Confirm EC₅₀/IC₅₀ consistency across replicates .

- Off-target profiling : Use proteome-wide affinity chromatography to identify nonspecific interactions .

- Structural analogs : Synthesize derivatives with modified propyl chains to isolate structure-activity relationships (SAR) .

What computational tools are recommended for modeling this compound interactions with biological targets?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Predict binding modes to receptors (e.g., serotonin receptors) using crystal structures from the PDB .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

How should researchers handle discrepancies in spectroscopic data during structural elucidation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.